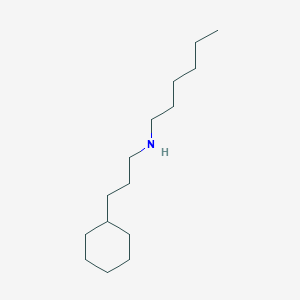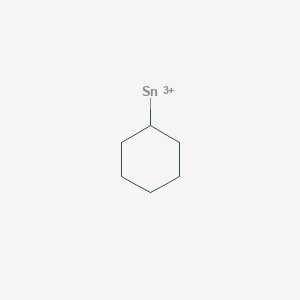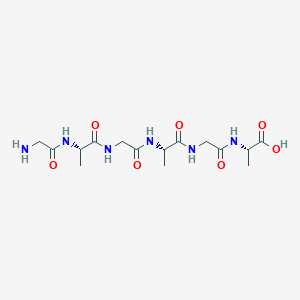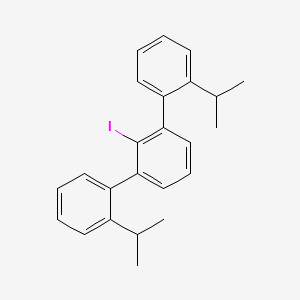
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene is an organic compound with the molecular formula C24H25I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two 2-propan-2-ylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene typically involves the halogenation of a precursor compound. One common method involves the reaction of 1-bromo-2-isopropylbenzene with 2,6-dichloroiodobenzene under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the halogen exchange reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反応の分析
Types of Reactions
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in these interactions depend on the specific context in which the compound is used, such as in chemical synthesis or biological studies.
類似化合物との比較
Similar Compounds
- 2-Iodo-1,3-dimethoxybenzene
- 2-Iodo-4-tert-octylbenzene
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene is unique due to its specific substitution pattern and the presence of two 2-propan-2-ylphenyl groups. This structural feature distinguishes it from other iodinated benzene derivatives and contributes to its distinct chemical and physical properties.
特性
CAS番号 |
198023-04-0 |
|---|---|
分子式 |
C24H25I |
分子量 |
440.4 g/mol |
IUPAC名 |
2-iodo-1,3-bis(2-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C24H25I/c1-16(2)18-10-5-7-12-20(18)22-14-9-15-23(24(22)25)21-13-8-6-11-19(21)17(3)4/h5-17H,1-4H3 |
InChIキー |
RGBBQFDPUMIDMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3C(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


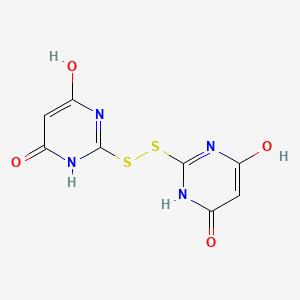
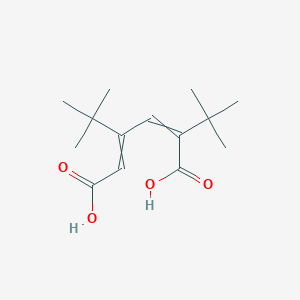
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
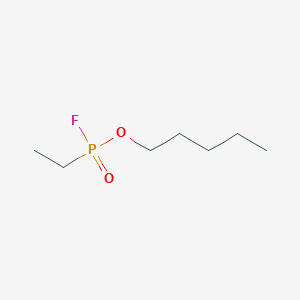
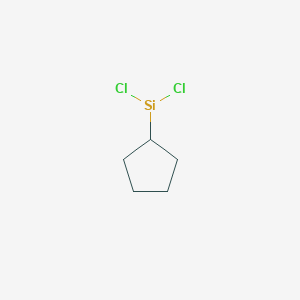
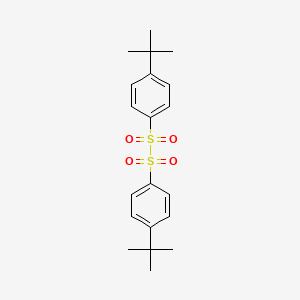
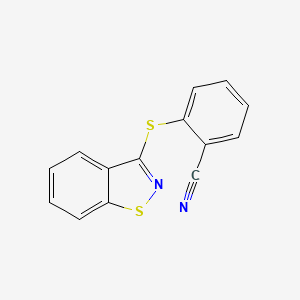
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
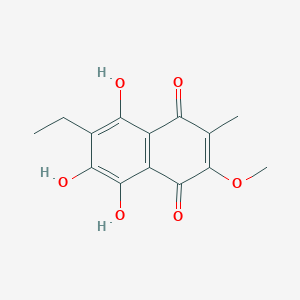
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)

